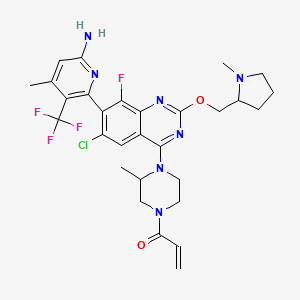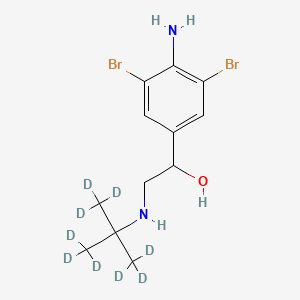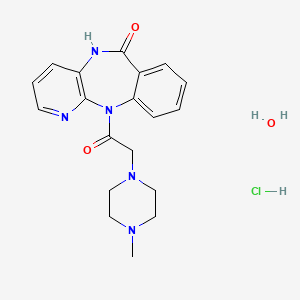
Pirenzepine hcl hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pirenzepine hydrochloride hydrate is a muscarinic receptor antagonist primarily used in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers. It inhibits gastric secretion at lower doses than those required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function .
Méthodes De Préparation
Pirenzepine hydrochloride hydrate can be synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 11-(4-methyl-1-piperazinyl)acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
Pirenzepine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under acidic conditions, leading to the formation of benzimidazole derivatives.
Reduction: Although less common, reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common reagents used in these reactions include hydrochloric acid, ethanol, methanol, and alkyl halides. The major products formed from these reactions include benzimidazole derivatives and substituted piperazine compounds .
Applications De Recherche Scientifique
Pirenzepine hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of muscarinic receptor antagonists.
Biology: Researchers use it to study the effects of muscarinic receptor antagonists on cellular responses.
Medicine: It is used in clinical studies to evaluate its efficacy in treating peptic ulcers and other gastrointestinal disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new antimuscarinic agents
Mécanisme D'action
Pirenzepine hydrochloride hydrate exerts its effects by binding to the muscarinic acetylcholine receptor. This binding inhibits various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . The compound primarily targets the M1 subtype of muscarinic receptors, leading to reduced gastric acid secretion and muscle spasm .
Comparaison Avec Des Composés Similaires
Pirenzepine hydrochloride hydrate is unique in its selective inhibition of the M1 subtype of muscarinic receptors. Similar compounds include:
Telenzepine: Another muscarinic receptor antagonist with a similar mechanism of action but different chemical structure.
Pirenzepine hydrochloride hydrate stands out due to its high selectivity for the M1 receptor, making it particularly effective in reducing gastric acid secretion without significant central nervous system effects .
Propriétés
Formule moléculaire |
C19H24ClN5O3 |
|---|---|
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrate;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH.H2O/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);1H;1H2 |
Clé InChI |
QODVVDMOQTYTNN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


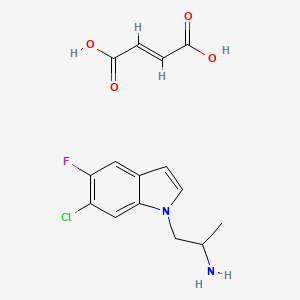
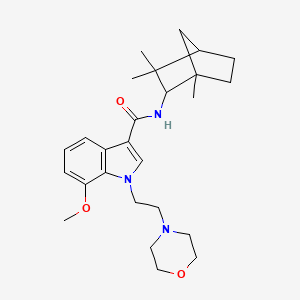
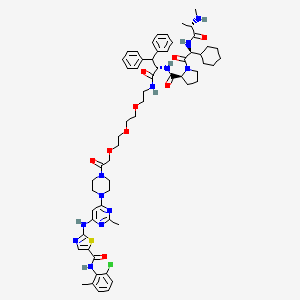
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
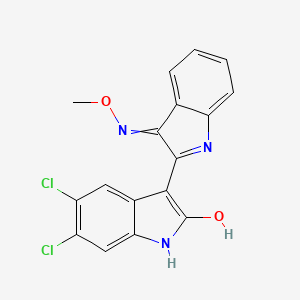
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
